3-Bromo-1-ethyl-4-nitro-1H-indole
Description
The Indole (B1671886) Scaffold as a Foundation for Diverse Chemical Research
The indole ring system, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a fundamental scaffold in chemical research. Its prevalence in a vast array of natural products and synthetic molecules underscores its importance. Indole is not merely a structural component but often a key determinant of a molecule's biological function. This framework is found in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin.
Because of its unique structure and ability to interact with a wide range of biological targets, the indole scaffold is often referred to as a "privileged structure" in medicinal chemistry. This privileged status makes it a frequent starting point for the design and synthesis of new therapeutic agents. Chemists utilize the indole core to build complex molecules with applications spanning pharmaceuticals, agrochemicals, and industrial materials.
Research Significance of Highly Functionalized Indole Derivatives
The true versatility of the indole scaffold is unlocked through functionalization—the process of attaching various chemical groups at different positions on the ring system. Highly functionalized or multi-substituted indoles are of particular interest because each added group can modulate the molecule's steric, electronic, and physicochemical properties. This fine-tuning allows for the optimization of biological activity and specificity.
The introduction of multiple substituents can lead to compounds with enhanced potency and novel mechanisms of action. For instance, the presence of a nitro group (–NO2) can confer specific antibacterial or anticancer properties, as this group is a known pharmacophore in various bioactive molecules. nih.govresearchgate.net Similarly, halogenation, such as the introduction of a bromine atom, is a common strategy in drug design to increase lipophilicity and improve metabolic stability. The combination of these functional groups on a single indole scaffold creates a unique chemical entity with the potential for complex biological interactions and novel therapeutic applications. nih.govnih.gov
Overview of Academic Research Domains for 3-Bromo-1-ethyl-4-nitro-1H-indole
While extensive, dedicated research on the specific molecule this compound is not widely available in published literature, its scientific importance can be inferred from studies on closely related analogues. The structure suggests primary research interest in the fields of medicinal chemistry and oncology.
Synthetic Chemistry: The synthesis of this compound would likely draw upon established methods in indole chemistry. A plausible route could involve the N-ethylation of 4-nitroindole (B16737), followed by a regioselective bromination at the C-3 position using a reagent like N-bromosuccinimide (NBS). The C-3 position of the indole ring is highly reactive and susceptible to electrophilic substitution. orgsyn.org Alternatively, the synthesis might proceed by first brominating a protected 4-nitroindole, followed by ethylation of the indole nitrogen. Modern, non-acidic methods have also been developed for the regioselective nitration of various indole derivatives. nih.gov
Anticancer Research: A significant area of investigation for this compound would be its potential as an anticancer agent. This is strongly suggested by a study on the non-nitrated analogue, 3-bromo-1-ethyl-1H-indole (BEI). nih.gov In that research, BEI demonstrated significant and selective cytotoxicity against cancer cell lines. nih.gov The study identified that the compound's activity was linked to its ability to inhibit glutathione (B108866) S-transferase (GST) isozymes, which are often overexpressed in cancer cells and contribute to drug resistance. nih.gov Given that the nitro group itself is associated with anticancer activity, it is hypothesized that this compound could exhibit similar or potentially enhanced cytotoxic and GST-inhibitory effects, making it a candidate for further investigation in cancer therapy. nih.govnih.gov
Chemical Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉BrN₂O₂ |
| Molecular Weight | 269.10 g/mol |
| IUPAC Name | This compound |
| Physical State | Predicted to be a solid at room temperature. |
| Solubility | Expected to be soluble in organic solvents. |
Note: Experimental data for this specific compound is limited. Properties are based on its chemical structure and data from closely related compounds.
Mentioned Compounds
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-bromo-1-ethyl-1H-indole |
| 4-nitroindole |
| Glutathione |
| Indole |
| N-bromosuccinimide |
| Serotonin |
An in-depth analysis of the synthetic routes leading to this compound and related indole structures reveals a multi-step process involving the strategic introduction of substituents onto the indole core. This article focuses exclusively on the chemical methodologies for the N-alkylation and regioselective bromination required for the synthesis of the title compound and its analogues.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-ethyl-4-nitroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-12-6-7(11)10-8(12)4-3-5-9(10)13(14)15/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBJHQPBZUPJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1C=CC=C2[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Chemical Transformations Involving Indole Systems
Reaction Mechanisms in N-Alkylation of Indoles
The introduction of an alkyl group onto the nitrogen atom of the indole (B1671886) ring is a fundamental transformation in organic synthesis. The reduced nucleophilicity of the indole nitrogen compared to the electron-rich C3 position presents a notable challenge, necessitating specific strategies to achieve selective N-alkylation. mdpi.com Various mechanistic pathways have been developed, broadly categorized as base-catalyzed, metal-mediated, and metal-free reductive processes.
Understanding Base-Catalyzed Alkylation Pathways
Base-catalyzed N-alkylation is a classical and direct approach that typically follows an S(_N)2 mechanism. The core principle involves the deprotonation of the indole N-H group by a suitable base to form a nucleophilic indolide anion, which then attacks an alkyl halide electrophile.
The choice of base is critical and dictates the reaction conditions. Strong bases, such as sodium hydride (NaH), are highly effective in generating the indolide anion, leading to high yields and excellent selectivity for N-alkylation over competing C3-alkylation. rsc.org The reaction is commonly performed in aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). rsc.org Milder bases, including potassium hydroxide (KOH) and potassium carbonate (K(_2)CO(_3)), can also be employed, often in ionic liquids, which serve as both the solvent and promoter for the reaction. organic-chemistry.org
A more recent advancement in base-catalyzed methods operates under the "borrowing hydrogen" principle, which avoids the use of pre-functionalized alkyl halides. This strategy can be performed with only a catalytic amount of a base, such as potassium tert-butoxide (KOBu), and utilizes alcohols as the alkylating agents. chemistryviews.org The proposed mechanism involves three key steps:
Oxidation: The base facilitates the oxidation of the alcohol to the corresponding aldehyde, often assisted by air as a terminal oxidant.
Condensation: The indole nitrogen attacks the aldehyde, forming a hemiaminal intermediate which then dehydrates to an electrophilic species.
Reduction: A transfer hydrogenation occurs where another molecule of the alcohol acts as a hydride source to reduce the intermediate, yielding the N-alkylated indole and regenerating the aldehyde. chemistryviews.org
This pathway is highly atom-economical and environmentally benign, as water is the only byproduct. chemistryviews.org
Catalytic Cycles of Metal-Mediated N-Alkylation (e.g., Cu, Pd)
Transition metal catalysis offers powerful and versatile methods for N-alkylation of indoles, often proceeding under milder conditions and with broader substrate scope than classical methods. Copper (Cu) and palladium (Pd) are prominent catalysts in these transformations.
Copper-Catalyzed Systems: Copper-catalyzed N-alkylation can proceed through several mechanistic cycles. One notable method involves the reductive cross-coupling of indoles with N-tosylhydrazones. rsc.orgrsc.org A plausible catalytic cycle is proposed as follows:
Diazo Formation: The N-tosylhydrazone decomposes in the presence of a base to form a diazo compound. rsc.org
Copper-Carbene Formation: The copper(I) catalyst reacts with the diazo compound to generate a transient copper-carbene intermediate. rsc.org
Nucleophilic Attack: The indole is deprotonated by the base, and the resulting indolide anion coordinates to the copper center. rsc.org
Migratory Insertion: The indole group undergoes migratory insertion into the copper-carbene bond. rsc.org
Protonation & Catalyst Regeneration: The resulting intermediate is protonated to release the N-alkylated indole product and regenerate the active Cu(I) catalyst. rsc.org
Palladium-Catalyzed Systems: Palladium catalysts enable unique pathways, including the "borrowing hydrogen" methodology and aza-Wacker type reactions. rsc.org In the borrowing hydrogen approach, a palladium complex facilitates the reversible oxidation of an alcohol to an aldehyde, which then condenses with the indole. The resulting intermediate is then reduced by the palladium hydride species formed in the initial oxidation step. rsc.org
The palladium-catalyzed aza-Wacker reaction provides a powerful method for the N-alkylation of indoles with alkenols. nih.gov Isotopic labeling experiments support a syn-amino-palladation mechanism. nih.govacs.org The proposed catalytic cycle proceeds through several key steps:
Alkene Coordination: The alkene substrate coordinates to the Pd(II) center.
syn-Aminopalladation: The indole nitrogen attacks the coordinated alkene in a syn fashion, forming a Pd-alkyl intermediate. This step is crucial for establishing the stereochemistry in asymmetric variants.
β-Hydride Elimination: To avoid the formation of undesired enamines, β-hydride elimination is directed away from the newly formed C-N bond, a process facilitated by the use of alkenols. nih.gov
Reductive Elimination & Reoxidation: The resulting palladium hydride species undergoes reductive elimination, and the subsequent Pd(0) is reoxidized to Pd(II) by an external oxidant (e.g., benzoquinone) to complete the catalytic cycle. nih.gov
| Method | Typical Reagents | Key Intermediate(s) | General Mechanism |
|---|---|---|---|
| Base-Catalyzed (Classical) | Indole, Alkyl Halide, NaH or K₂CO₃ | Indolide Anion | SN2 Attack |
| Base-Catalyzed (Borrowing Hydrogen) | Indole, Alcohol, cat. KOtBu, Air | Aldehyde, Hemiaminal | Oxidation-Condensation-Reduction |
| Copper-Mediated | Indole, N-Tosylhydrazone, CuI | Diazo Compound, Copper-Carbene | Reductive Cross-Coupling |
| Palladium-Mediated (Aza-Wacker) | Indole, Alkenol, Pd(II) Catalyst, Oxidant | π-Olefin-Palladium Complex, Pd-Alkyl | syn-Aminopalladation, β-Hydride Elimination |
Mechanistic Insights into Metal-Free Reductive N-Alkylation
Metal-free reductive N-alkylation provides a sustainable alternative to metal-catalyzed processes, typically employing aldehydes as the alkylating agent and a mild reducing agent. acs.orgnih.gov A common method utilizes triethylsilane (Et(_3)SiH) as the reductant. acs.org
The mechanism is a variation of reductive amination. It is initiated by the acid-catalyzed condensation of the indole with an aldehyde. Even trace amounts of acid can facilitate this step. The indole nitrogen attacks the protonated aldehyde, and subsequent dehydration does not form a stable imine (as with simple amines) but rather a highly electrophilic 3H-indolium-3-ylmethanol intermediate or a related cationic species. This electrophilic intermediate is then reduced in situ by the hydride source, Et(_3)SiH, to furnish the final N-alkylated indole. acs.org This process avoids the over-alkylation issues sometimes seen with direct alkylation using alkyl halides.
Reaction Mechanisms in Electrophilic Bromination of Indoles
Electrophilic substitution is the most characteristic reaction of the indole ring. Due to the electron-donating nature of the nitrogen atom, the pyrrole (B145914) moiety is significantly more reactive than the fused benzene (B151609) ring.
Electrophilic Attack at Indole C3 Position and Intermediate Formation
The C3 position of the indole nucleus is overwhelmingly the preferred site of electrophilic attack. wikipedia.org This regioselectivity is a consequence of the relative stability of the cationic intermediate (also known as a sigma complex or Wheland intermediate) formed during the reaction.
When an electrophile, such as an electrophilic bromine species (e.g., Br(_2)), attacks the indole, two primary intermediates can be considered: one from attack at C3 and one from attack at C2.
Attack at C3: The positive charge in the resulting sigma complex is located at the C2 position, immediately adjacent to the nitrogen atom. This allows the lone pair of the nitrogen to directly participate in resonance stabilization without disrupting the aromaticity of the benzene ring. This delocalization over the nitrogen atom makes the intermediate significantly more stable. bhu.ac.in
Attack at C2: The positive charge is placed at the C3 position. Stabilizing this charge via the nitrogen lone pair requires breaking the aromatic sextet of the benzene ring, resulting in a much less stable intermediate. bhu.ac.in
Therefore, the reaction proceeds via the lower energy pathway involving C3 attack. The mechanism consists of two main steps:
Formation of the Sigma Complex: The π-electrons of the indole C2-C3 double bond attack the electrophilic bromine, forming a C-Br bond at the C3 position and generating the resonance-stabilized cationic sigma complex. This step is typically the rate-determining step of the reaction. researchgate.net
Deprotonation: A base (which can be the solvent or the bromide counter-ion) removes the proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding the 3-bromoindole product. researchgate.net
Theoretical Studies on Transition States and Energy Barriers in Bromination
Computational studies provide deep insights into the energetics and geometries of reaction pathways, including the transient transition states. Theoretical analysis of the direct bromination of indoles with Br(_2) in a DMF solution has elucidated a two-step mechanism and quantified the associated energy barriers. researchgate.net
The proposed mechanism involves two transition states (TS1 and TS2):
Reactants → TS1 → Intermediate: The first step, which is rate-determining, is the electrophilic attack of bromine at the C3 position. This proceeds through the first transition state (TS1) to form the sigma complex intermediate. The energy barrier to reach this state is denoted as ΔG(_{TS1})‡. researchgate.netresearchgate.net
Intermediate → TS2 → Products: The second step is the deprotonation of the intermediate by a DMF molecule, which proceeds through a second transition state (TS2) with an energy barrier of ΔG(_{TS2})‡ to form the 3-bromoindole product along with HBr-DMF. researchgate.net
Computational studies have revealed a linear correlation between the electron-donating or -withdrawing power of substituents on the indole ring and the Gibbs free energy barrier of the rate-determining step (ΔG(_{TS1})‡). researchgate.net Electron-donating groups at the C5 position increase the nucleophilicity of the indole ring, lowering the activation energy and accelerating the reaction. Conversely, electron-withdrawing groups decrease the electron density, increasing the energy barrier and slowing the reaction. This variation is primarily governed by electronic factors. researchgate.net
The following table, based on data from theoretical studies, illustrates the effect of various substituents at the C5 position on the calculated Gibbs free energy barrier for the rate-determining step of bromination. researchgate.net
| Substituent (R at C5) | Gibbs Free Energy Barrier (ΔGTS1‡, kcal/mol) | Reaction Rate Trend |
|---|---|---|
| -OCH₃ | 19.6 | Fastest |
| -CH₃ | 20.8 | ↓ |
| -H | 21.8 | |
| -F | 22.2 | |
| -Cl | 22.8 | |
| -Br | 23.0 | |
| -COCH₃ | 23.6 | |
| -COOH | 23.8 | |
| -COH | 24.6 | |
| -CN | 25.1 | |
| -NO₂ | 26.2 |
Role of Substituents in Directing Bromination Regioselectivity
The regioselectivity of the electrophilic bromination of indole is highly dependent on the nature and position of substituents on the indole ring. The C3 position is electronically the most favored site for electrophilic substitution due to the high electron density of the pyrrole ring. researchgate.net The reaction mechanism for direct bromination typically involves two steps, with the first step—the overlap of the lowest unoccupied molecular orbital (LUMO) of Br₂ with the highest occupied molecular orbital (HOMO) of the indole—being the rate-determining step. researchgate.net
The electronic properties of substituents play a crucial role in directing the position of bromination. Electron-donating groups (EDGs) enhance the nucleophilicity of the indole ring, facilitating the reaction, while electron-withdrawing groups (EWGs) decrease it. A linear correlation has been observed between the electron-withdrawing power of a substituent and the Gibbs free energy barrier of the rate-determining step. researchgate.net The rate of bromination diminishes as the substituent becomes more electron-withdrawing. researchgate.net
Steric effects also influence the regioselectivity. acs.org While the C3 position is electronically preferred, if this position is already occupied by a substituent (such as an alkyl group), electrophilic attack by a bromonium ion occurs at the C2 position. researchgate.netclockss.org The regioselectivity can be further controlled by the choice of the N(1) protecting group on the indole ring. acs.org For instance, the bromination of 3-alkylindoles with N-bromosuccinimide (NBS) can yield 2-bromoindoles in anhydrous media. clockss.org
Furthermore, the reaction conditions and the brominating agent used can alter the outcome. The migration of a bromine atom from the C3 position to the benzene ring can occur under certain conditions, with the position of migration being influenced by the substituent at the C2 position. clockss.org
| Substituent Position | Substituent Type | Primary Bromination Site | Controlling Factors |
|---|---|---|---|
| Unsubstituted | -H | C3 | Electronic preference of the indole nucleus researchgate.netquimicaorganica.org |
| C3 | Alkyl, Phenyl | C2 | Steric hindrance at the C3 position researchgate.netclockss.org |
| C5 | -OCH₃, -CH₃ (EDG) | C3 | Electronic activation, faster reaction rate researchgate.net |
| C5 | -CN, -COOH, -COCH₃ (EWG) | C3 | Electronic deactivation, slower reaction rate researchgate.net |
| N1 | Protecting Group (e.g., Boc, Ts) | C2 or C3 | Can modulate the electronic and steric environment acs.org |
Reaction Mechanisms in Electrophilic Nitration of Indoles
Generation and Reactivity of Nitrating Species
The electrophilic nitration of aromatic compounds is a fundamental organic reaction, though its application to electron-rich heterocycles like indole requires careful selection of reagents to avoid side reactions such as polymerization or oxidation. bhu.ac.in The active electrophile is typically the nitronium ion (NO₂⁺). nih.govmasterorganicchemistry.com
The classical method for generating the nitronium ion involves the use of "mixed acid," a combination of concentrated nitric acid and a stronger acid, usually sulfuric acid. masterorganicchemistry.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. masterorganicchemistry.com
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
However, the strongly acidic conditions of mixed acid are often too harsh for the indole nucleus, which is prone to acid-catalyzed polymerization. bhu.ac.in Therefore, milder, non-acidic nitrating agents are frequently employed. These include:
Benzoyl nitrate: Formed from benzoyl chloride and silver nitrate, it provides a source of the nitronium ion under neutral conditions. bhu.ac.in
Ethyl nitrate: Another non-acidic agent used for the nitration of sensitive substrates. bhu.ac.in
Trifluoroacetyl nitrate (CF₃COONO₂): This reagent is generated in situ from the metathesis of ammonium tetramethyl nitrate and trifluoroacetic anhydride. It serves as an effective electrophilic nitrating agent for a variety of indoles under non-acidic and metal-free conditions. rsc.org
The reactivity of these species as electrophiles allows for the introduction of a nitro group onto the aromatic ring. The reaction proceeds through the attack of the π-electron system of the indole on the nitrating species, leading to the formation of a resonance-stabilized carbocation intermediate, known as a σ-complex or Wheland intermediate. nih.gov The subsequent loss of a proton from this intermediate restores the aromaticity of the ring and yields the nitro-substituted indole. nih.govmasterorganicchemistry.com
Pathways for Regioselective Nitration at Pyrrole or Benzene Rings of Indole
The indole ring system contains two fused rings: an electron-rich pyrrole ring and a benzene ring. Electrophilic substitution, including nitration, overwhelmingly occurs on the pyrrole moiety due to its higher electron density compared to the benzene ring. quimicaorganica.orgbhu.ac.in
The preferred site of electrophilic attack on the indole nucleus is the C3 position. quimicaorganica.orgbhu.ac.in The regioselectivity is dictated by the relative stability of the cationic σ-complex intermediate formed during the reaction.
Attack at C3: When the electrophile (E⁺) attacks the C3 position, the resulting positive charge is delocalized over the C2 atom and the nitrogen atom. Crucially, the aromaticity of the fused benzene ring is preserved in the resonance structures of this intermediate. The ability of the nitrogen's lone pair to stabilize the positive charge without disrupting the benzene sextet makes this pathway highly favorable. bhu.ac.instackexchange.com
Attack at C2: Attack at the C2 position results in an intermediate where stabilization of the positive charge by the nitrogen lone pair requires the disruption of the benzene ring's aromaticity. This leads to a significantly less stable intermediate compared to that formed from C3 attack. bhu.ac.instackexchange.com
Consequently, nitration of unsubstituted indole with mild nitrating agents like benzoyl nitrate yields 3-nitroindole. bhu.ac.in
Under certain conditions, nitration can be directed to the benzene ring. This typically occurs when:
The C3 position is blocked: If the C3 position is already substituted, electrophilic attack may occur at C2 or on the benzene ring. bhu.ac.in
Strongly acidic conditions are used: In the presence of strong acids (e.g., nitric/sulfuric acid), the indole nitrogen can be protonated. More significantly, the C3 position, being the most basic carbon, can also be protonated. This protonation deactivates the pyrrole ring towards further electrophilic attack. As a result, the electrophile attacks the less deactivated benzene ring, typically at the C5 or C6 position. bhu.ac.inumn.edu For example, nitration of 2-methylindole under acidic conditions gives the 5-nitro derivative. bhu.ac.in
Influence of Substituents on Nitration Reaction Kinetics and Thermodynamics
Substituents on the indole ring significantly influence the kinetics (reaction rate) and thermodynamics (product stability and distribution) of electrophilic nitration. These effects are a combination of electronic and steric factors.
Kinetics: The rate of nitration is governed by the activation energy of the rate-determining step, which is the formation of the σ-complex. nih.gov
Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups donate electron density to the indole ring. This increases the ring's nucleophilicity, stabilizing the positively charged transition state and lowering the activation energy. Consequently, EDGs activate the ring and accelerate the rate of nitration. wikipedia.org
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and acyl (-COR) groups withdraw electron density from the ring. This destabilizes the transition state, increases the activation energy, and thus deactivates the ring, slowing the reaction rate. umn.eduwikipedia.org
Thermodynamics: The thermodynamic outcome of a reaction relates to the relative stability of the potential products. In the electrophilic substitution of indole, the C3-substituted product is generally the most thermodynamically stable. ic.ac.ukic.ac.uk However, kinetic versus thermodynamic control can lead to different products. For instance, substitution at the N1 position is often kinetically favored (lower activation barrier) but the resulting product is thermodynamically less stable and the reaction can be reversible, allowing for eventual formation of the more stable C3-substituted product. ic.ac.uk
The position of the substituent also directs the site of nitration. A study using trifluoroacetyl nitrate showed that indoles substituted at positions 2, 4, 5, 6, and 7 all underwent nitration smoothly at the C3 position, indicating a strong inherent preference for this site. rsc.org However, yields can be affected by the substituent's nature and location. For example, nitration of N-boc-4-bromoindole resulted in a lower yield than N-boc-4-chloroindole, and significant steric hindrance at the 4-position was observed to reduce the yield. rsc.org When an EWG is present at the C3 position, nitration is forced onto the benzene ring, with the major products being the 6-nitro and 4-nitro derivatives. umn.edu
| Substituent on Indole Ring | Position | Electronic Nature | Yield of 3-Nitro Product (%) |
|---|---|---|---|
| -CH₃ | C2 | EDG | 92 |
| -Ph | C2 | EWG (Inductive) / EDG (Resonance) | 95 |
| -Cl | C4 | EWG | 85 |
| -Br | C4 | EWG | 52 |
| -NO₂ | C5 | EWG | 93 |
| -F | C5 | EWG | 90 |
| -Cl | C6 | EWG | 72 |
| -Cl | C7 | EWG | 81 |
Chemical Transformations and Derivatization Potential of 3 Bromo 1 Ethyl 4 Nitro 1h Indole
Reactivity at the 3-Bromo Position
The carbon-bromine bond at the C3 position of the indole (B1671886) ring is a primary site for functionalization. Its reactivity is characteristic of an aryl bromide, which can be leveraged through various modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 3-bromo position of the indole scaffold is well-suited for such transformations. researchgate.net
The Suzuki-Miyaura reaction involves the coupling of the 3-bromoindole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is highly versatile for introducing new aryl, heteroaryl, or alkyl groups at the C3 position. The reactivity in Suzuki-Miyaura couplings is generally higher for aryl iodides than for aryl bromides, which in turn are more reactive than aryl chlorides. uwindsor.ca The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tuned to accommodate various functional groups on the coupling partners. For instance, Pd(dppf)Cl₂ has been shown to be an effective catalyst for the Suzuki coupling of bromoindazoles, a related heterocyclic system. nih.gov
The Heck reaction enables the vinylation of the C3 position by coupling the 3-bromoindole with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.govfrontiersin.org This reaction provides a direct route to 3-vinylindole derivatives. The success of the Heck reaction can be influenced by factors such as steric hindrance and the electronic nature of the substrates. beilstein-journals.org For electron-poor bromo-heteroarenes, preventing side reactions like debromination can be a challenge, requiring careful optimization of the reaction conditions, including the catalyst, ligand, and base system. beilstein-journals.org
Below is a table summarizing typical conditions for these reactions based on analogous substrates.
| Reaction | Catalyst | Base | Solvent | Coupling Partner | Product Type | Ref. |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Aryl/Heteroarylboronic acid | 3-Aryl/Heteroaryl-indole | nih.gov |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Phenylboronic acid | 3-Phenyl-indole | researchgate.net |
| Heck | Pd(OAc)₂ / PPh₃ | Triethylamine (TEA) | N/A (Ball-milling) | n-Butyl acrylate | 3-Vinyl-indole derivative | beilstein-journals.org |
| Heck | Pd EnCat® 40 | NaOAc | Ethanol | Ethyl crotonate | 3-Alkenyl-indole derivative | nih.govfrontiersin.org |
This table is illustrative and based on reactions with similar bromo-heterocyclic compounds.
Direct nucleophilic displacement of the bromine at the C3 position of an indole ring is generally challenging due to the electron-rich nature of the indole system. However, the presence of the strong electron-withdrawing nitro group at the C4 position can activate the ring towards nucleophilic attack, although this effect is more pronounced for substitutions at positions ortho and para to the nitro group. Specific examples of direct nucleophilic displacement at the C3 position of 3-bromo-4-nitroindoles are not widely reported and would likely require harsh conditions or specialized reagents.
The bromo group at C3 can be converted into an organometallic species, which can then react with a variety of electrophiles. A common approach is the formation of an organolithium or Grignard reagent.
Lithium-Halogen Exchange: Treatment of 3-bromo-1-ethyl-4-nitro-1H-indole with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures can induce a lithium-halogen exchange. This process forms a highly reactive 3-lithioindole intermediate. This intermediate can then be quenched with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a wide range of functional groups at the C3 position.
Grignard Reagent Formation: The corresponding Grignard reagent can be prepared by reacting the 3-bromoindole with magnesium metal (Mg). This organomagnesium intermediate is less reactive than its organolithium counterpart but is still a potent nucleophile for reacting with aldehydes, ketones, and other electrophiles.
These organometallic intermediates serve as powerful synthons, effectively reversing the polarity at the C3 carbon from electrophilic (in C-Br) to nucleophilic (in C-Met).
Reactivity at the 4-Nitro Position
The nitro group at the C4 position significantly influences the chemical properties of the indole ring and serves as a versatile functional handle for further derivatization.
The reduction of a nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. scispace.com This conversion is particularly valuable as it transforms an electron-withdrawing group into an electron-donating group, drastically altering the electronic properties of the indole ring. The resulting 4-aminoindole (B1269813) derivative is a key precursor for constructing fused heterocyclic systems or for introducing further substituents via reactions of the amino group.
Several methods can be employed for this reduction, with the choice of reagent depending on the desired chemoselectivity and the presence of other functional groups. scispace.com
| Reagent | Conditions | Notes | Ref. |
| SnCl₂ / HCl | Acidic, often in Ethanol | A classic and reliable method for reducing aromatic nitro groups. | scispace.com |
| Fe / NH₄Cl or Acetic Acid | Neutral or mildly acidic conditions | A milder alternative to Sn/HCl, often showing good functional group tolerance. | scispace.com |
| H₂ / Pd/C | Catalytic Hydrogenation | Highly efficient, but may also cause debromination of the C3-bromo substituent. | scispace.com |
| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or biphasic systems | A mild reducing agent often used when other sensitive groups are present. |
This table presents common methods for nitro group reduction on aromatic systems.
Deactivation of the Aromatic Ring: The nitro group significantly reduces the electron density of the indole's bicyclic system. nih.govacs.org While indoles are typically electron-rich and prone to electrophilic substitution, the 4-nitro group deactivates the ring towards such reactions.
Activation towards Nucleophilic Attack: By withdrawing electron density, the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). While the C3 position is not ideally located for direct SNAr activation by the C4-nitro group, this electronic feature can be exploited in more complex, multi-step reaction sequences.
Influence on C-H Acidity: The electron-withdrawing nature of the nitro group can increase the acidity of protons on the indole ring, potentially facilitating deprotonation and subsequent functionalization at specific sites under appropriate basic conditions.
Modulation of Coupling Reactivity: In palladium-catalyzed cross-coupling reactions at the C3-bromo position, the electron-withdrawing nitro group can enhance the rate of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. sci-hub.st
Functionalization at the 1-Ethyl Position
The ethyl group at the N1-position of the indole ring offers a potential site for chemical modification, although its reactivity is influenced by the electronic properties of the substituted indole core.
Oxidation or Further Alkylation of the Ethyl Group
Oxidation: The oxidation of the N-ethyl group in this compound to introduce functionalities such as a hydroxyl or carbonyl group is anticipated to be challenging. Direct oxidation of the ethyl group without affecting the electron-rich indole nucleus is difficult. The indole ring itself, despite being deactivated by the nitro group, is generally susceptible to oxidation. rsc.orgntu.ac.uk Reagents that are strong enough to oxidize the alkyl side chain would likely lead to degradation of the indole ring system. wikipedia.org Enzymatic oxidation, for instance using cytochrome P450 enzymes, has been shown to hydroxylate indole at various positions and even oxidize the indole ring itself to form products like oxindoles, indigo, and indirubin. ntu.ac.uk However, specific oxidation of an N-alkyl group in such a context is not commonly reported and would likely require highly selective catalysts or enzymatic systems yet to be developed for this specific substrate.
Further Alkylation: Further alkylation directly on the ethyl group is not a feasible synthetic route. The protons on the ethyl group are not sufficiently acidic to be removed by common bases to generate a carbanion for subsequent reaction with an electrophile. Instead, reactions with strong bases would likely target other sites on the molecule, such as the C2-position of the indole ring. Classical N-alkylation conditions typically involve deprotonation of the N-H of an indole followed by reaction with an alkyl halide. nih.govchemimpex.com Since the nitrogen in this compound is already substituted, such reactions are not applicable.
Stereochemical Aspects of the Ethyl Group (if relevant)
The ethyl group (-CH₂CH₃) attached to the nitrogen at the 1-position is achiral and conformationally flexible. The two methylene (B1212753) protons are diastereotopic due to the planar chirality of the substituted indole ring, but this typically does not lead to isolable stereoisomers at room temperature due to rapid bond rotation. If a reaction were to introduce a new chiral center on the ethyl group (for instance, through a hypothetical selective hydroxylation at the benzylic-like position), it would result in the formation of diastereomers. However, as discussed, such selective functionalization is synthetically challenging. In crystallographic studies of similar N-substituted indoles, the conformation of the alkyl group relative to the indole plane is a noted feature. tnstate.edunih.gov For this compound, no specific stereochemical aspects are considered relevant unless a chiral center is introduced through derivatization.
Further Functionalization of the Indole Ring System
The indole core of this compound possesses several positions (C2, C5, C6, C7) that could potentially undergo further functionalization. The outcome of these reactions is governed by the strong and competing directing effects of the existing substituents.
Electrophilic Aromatic Substitution at Unsubstituted Positions (C2, C5, C6, C7)
Reactivity at C2: The C2 position is the second most reactive site in an N-alkylated indole for electrophilic attack. The nitrogen atom directs electrophiles to this position. Despite the deactivating effect of the 4-nitro group, forcing conditions might allow for substitution at C2. For instance, Vilsmeier-Haack formylation or Friedel-Crafts acylation, if successful, would be expected to occur at the C2 position. However, the yields are likely to be low.
A recent study on the nitration of substituted indoles showed that even with various substituents at positions 4, 5, 6, and 7, nitration preferentially occurs at the C3 position. nih.gov Since C3 is blocked in the target molecule, this further suggests that any electrophilic substitution would be difficult.
Directed Metallation and Subsequent Reactions
Directed metallation offers a powerful alternative for functionalizing specific positions on the indole ring that are inaccessible by other means. wikipedia.orgbaranlab.org
Halogen-Lithium Exchange: The most probable pathway for metallation of this compound is a halogen-lithium exchange reaction. Treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would rapidly and selectively replace the bromine atom at the C3 position with lithium. youtube.comprinceton.edu This generates a 3-lithioindole intermediate, which is a potent nucleophile. This intermediate can then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce new substituents at the C3 position. It is important to note that the nitro group might be susceptible to attack by the organolithium reagent, which could lead to side reactions.
Directed ortho-Metalation (DoM): DoM relies on a directing group to guide a strong base to deprotonate an adjacent position. wikipedia.orgbaranlab.org While the nitro group itself is not a directing group for lithiation, a functional group on the nitrogen atom can direct metallation to the C7 position. For instance, if the N-ethyl group were replaced with a directing group like a pivaloyl or carbamoyl (B1232498) group, lithiation could be directed to the C7 position. nih.gov However, with the current N-ethyl substituent, direct C7 deprotonation is unlikely, especially given the much faster halogen-lithium exchange at C3. Lithiation at C2 is also a known pathway for N-protected indoles.
Ring Expansions or Contractions Involving the Indole Core
Skeletal rearrangements that alter the 5,6-fused ring system of indole are known, providing pathways to other heterocyclic structures like quinolines or smaller ring systems.
Ring Expansions: Indoles can undergo ring expansion to form quinolines. Some methods involve the reaction of indoles with carbenes or carbenoids. chemrxiv.org A metal-free approach has been described for the ring expansion of indoles using nitroolefins in polyphosphoric acid to yield 2-quinolones. rsc.org Another strategy involves a thiol-mediated cascade reaction of 2-bromo-indole-tethered ynones to produce functionalized quinolines. nih.gov Given the presence of the bromo and nitro groups, this compound could be a potential substrate for analogous transformations, possibly leading to highly substituted quinoline (B57606) or quinolone derivatives under specific reaction conditions. Ring expansion of oxindoles, which can be derived from indoles, is also a well-established route to quinolinones. nih.gov
Ring Contractions: Ring contraction reactions of the indole core are less common but have been reported, often proceeding through oxidative cleavage or rearrangement pathways. ntu.ac.uknih.govrsc.org For example, the oxidative degradation of indoles can lead to the opening of the pyrrole (B145914) ring. nist.gov Specific ring contraction of the benzene (B151609) portion of the indole is rare. The synthesis of cyclopenta[b]pyrrole (B12890464) derivatives has been achieved through the contraction of a fused o-quinone ring in a reaction with indoline (B122111) derivatives, suggesting that under specific oxidative conditions, complex rearrangements are possible. nih.govresearchgate.net However, applying such methodologies to this compound would require significant substrate modification and is not a straightforward transformation.
Utilization as a Building Block for Complex Heterocyclic Architectures
The dual functionality of this compound makes it a powerful intermediate for the construction of intricate molecular frameworks. The C-Br bond at the electron-rich indole C-3 position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Concurrently, the nitro group at the C-4 position provides a pathway for the synthesis of fused heterocyclic systems through reductive cyclization methodologies.
The bromine atom at the C-3 position of the indole core is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce aryl, vinyl, and alkynyl moieties, respectively. These transformations are fundamental in the construction of precursors for more complex polycyclic systems. For instance, the introduction of an ortho-functionalized aryl group via a Suzuki coupling can set the stage for a subsequent intramolecular cyclization to form a fused polycyclic indole derivative.
The nitro group at the 4-position is a key functional group for the construction of fused heterocyclic rings onto the indole core. Reduction of the nitro group to an amino group generates a reactive intermediate that can undergo intramolecular condensation with a suitably placed electrophile to form a new ring. A common strategy involves the palladium-catalyzed reductive cyclization of nitroarenes in the presence of a carbon monoxide source to generate a new heterocyclic ring. nih.gov This approach has been successfully applied to the synthesis of pyrrolo[3,2-g]indoles from 1,4-dialkenyl-2,3-dinitrobenzenes, highlighting the potential for the nitro group in this compound to participate in similar cyclization cascades. nih.govnih.gov
Another powerful method is the reductive cyclization of indolylnitrochalcone derivatives using reagents like iron in hydrochloric acid to synthesize 4-indolylquinolines. nih.gov This demonstrates that a nitro-substituted indole can be a precursor to larger, more complex heterocyclic systems.
The combination of the 3-bromo and 4-nitro functionalities offers a direct route to fused pyrrolo[3,4-b]indole (B14762832) systems. The Barton-Zard pyrrole synthesis, which involves the reaction of a nitro compound with an isocyanoacetate, is a well-established method for constructing pyrrole rings. N-protected 3-nitroindoles have been shown to react with ethyl isocyanoacetate to afford pyrrolo[3,4-b]indoles. researchgate.net This suggests that this compound could be a viable substrate for similar transformations, leading to the synthesis of novel polycyclic indole derivatives.
The following table summarizes potential transformations of this compound into more complex heterocyclic architectures based on established synthetic methodologies.
| Starting Material | Reagents and Conditions | Product | Heterocyclic System |
| This compound | Arylboronic acid, Pd catalyst, base (Suzuki Coupling) | 1-Ethyl-4-nitro-3-aryl-1H-indole | Aryl-substituted indole |
| This compound | Alkene, Pd catalyst, base (Heck Coupling) | 3-Alkenyl-1-ethyl-4-nitro-1H-indole | Alkenyl-substituted indole |
| This compound | Terminal alkyne, Pd/Cu catalyst, base (Sonogashira Coupling) | 3-Alkynyl-1-ethyl-4-nitro-1H-indole | Alkynyl-substituted indole |
| This compound | Fe/HCl or other reducing agents | 3-Bromo-1-ethyl-1H-indol-4-amine | 4-Aminoindole derivative |
| 1-Ethyl-4-nitro-3-(2-formylphenyl)-1H-indole | Reducing agent (e.g., SnCl2), acid | Fused Indolo-quinoline derivative | Indolo[4,3-bc]quinoline |
| This compound | Ethyl isocyanoacetate, base | Ethyl 6-bromo-1-ethyl-pyrrolo[3,4-b]indole-2-carboxylate | Pyrrolo[3,4-b]indole |
These examples underscore the significant potential of this compound as a versatile building block for the synthesis of diverse and complex heterocyclic architectures, paving the way for the development of novel compounds with potential applications in various fields of chemistry.
Advanced Spectroscopic Characterization Methodologies in Indole Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-Bromo-1-ethyl-4-nitro-1H-indole, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the indole (B1671886) core and the protons of the ethyl group at the N1 position.
The electron-withdrawing nature of the nitro group at the C4 position and the bromine atom at the C3 position significantly influences the chemical shifts of the aromatic protons. The nitro group, in particular, will cause a downfield shift (to higher ppm values) for the adjacent protons. The ethyl group will present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~7.8 - 8.0 | s | - |
| H-5 | ~7.5 - 7.7 | d | ~8.0 |
| H-6 | ~7.3 - 7.5 | t | ~7.5 |
| H-7 | ~8.1 - 8.3 | d | ~8.0 |
| N-CH₂ | ~4.2 - 4.4 | q | ~7.2 |
| N-CH₂CH₃ | ~1.4 - 1.6 | t | ~7.2 |
Note: These are estimated values based on known substituent effects on the indole ring. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are highly sensitive to the electronic environment, with electronegative substituents like the nitro group and bromine causing significant downfield shifts for the carbons they are attached to.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~128 - 130 |
| C-3 | ~95 - 97 |
| C-3a | ~130 - 132 |
| C-4 | ~145 - 147 |
| C-5 | ~120 - 122 |
| C-6 | ~125 - 127 |
| C-7 | ~118 - 120 |
| C-7a | ~135 - 137 |
| N-CH₂ | ~40 - 42 |
| N-CH₂CH₃ | ~15 - 17 |
Note: These are estimated values. The presence of the nitro group at C4 dramatically influences the chemical shifts of the surrounding carbons.
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the N-CH₂ quartet and the N-CH₂CH₃ triplet of the ethyl group, confirming their connectivity. It would also show correlations between the aromatic protons H-5, H-6, and H-7, helping to assign their positions on the benzene (B151609) ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, aiding in the unambiguous assignment of the carbon skeleton. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of protons, regardless of whether they are directly coupled. A NOESY spectrum would show cross-peaks between protons that are close to each other in space (typically within 5 Å). For this compound, a NOESY experiment could, for example, show a correlation between the N-CH₂ protons of the ethyl group and the H-7 proton, providing evidence for the conformation of the ethyl group relative to the indole ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies
Vibrational spectroscopy probes the molecular vibrations of a compound and is an excellent tool for identifying the presence of specific functional groups.
The IR spectrum of this compound would be dominated by absorption bands corresponding to the vibrations of its key functional groups.
Nitro Group (NO₂) : The nitro group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.
Aromatic C-H Stretching : The stretching vibrations of the C-H bonds on the indole ring are expected to appear in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretching : The C-H stretching vibrations of the ethyl group will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
C=C Aromatic Ring Stretching : The stretching vibrations of the carbon-carbon double bonds within the indole ring will give rise to several bands in the 1450-1600 cm⁻¹ region.
C-N Stretching : The stretching vibration of the C-N bond of the ethyl group attached to the indole nitrogen will appear in the 1000-1250 cm⁻¹ region.
C-Br Stretching : The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Raman spectroscopy, being complementary to IR, would also provide valuable information. Aromatic ring vibrations and symmetric stretches often give strong signals in Raman spectra.
Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| NO₂ | Asymmetric Stretch | 1500 - 1560 | Strong |
| NO₂ | Symmetric Stretch | 1300 - 1370 | Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium-Strong |
| C-N | Stretching | 1000 - 1250 | Medium |
| C-Br | Stretching | 500 - 600 | Medium-Weak |
Conformational Analysis via Vibrational Signatures
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of molecules. By identifying the characteristic vibrational frequencies of specific functional groups and skeletal modes, one can gain insight into the molecule's geometry and the rotational isomerism of its substituents. For this compound, the vibrational spectrum is expected to be a composite of the signatures from the indole core, the ethyl group, the nitro group, and the carbon-bromine bond.
The orientation of the ethyl group relative to the indole ring represents a key conformational variable. Quantum chemical calculations on related substituted heterocyclic systems, such as pyrazoles, have shown that internal rotation around single bonds leads to multiple possible conformers with distinct energy levels. iu.edu.sa Similar principles apply here, where different staggered conformations of the ethyl group would result in subtle shifts in the vibrational frequencies of its C-H stretching and bending modes.
The vibrational modes of the nitro group (NO₂) are particularly informative. The symmetric and asymmetric stretching vibrations of the N-O bonds typically appear as strong bands in the IR spectrum and can be sensitive to the electronic environment imposed by the indole ring and the bromine atom. Studies on other nitroindoles confirm the utility of these bands in structural characterization. nih.gov Likewise, the C-Br stretching vibration, typically found in the lower frequency region of the spectrum, provides a direct probe of the halogen substituent.
A detailed assignment of the vibrational spectrum, often aided by quantum-chemical calculations, allows for the identification of the most stable conformer present in the sample. iu.edu.sa
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group/Mode | Expected Frequency Range (cm⁻¹) | Notes |
| C-H Stretch (Aromatic) | 3100 - 3000 | From the indole ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | From the ethyl group (-CH₂CH₃). |
| NO₂ Asymmetric Stretch | 1570 - 1500 | Sensitive to electronic effects. |
| NO₂ Symmetric Stretch | 1370 - 1300 | Sensitive to electronic effects. |
| C=C Stretch (Aromatic) | 1620 - 1450 | Multiple bands from the indole ring system. |
| C-N Stretch | 1350 - 1250 | Involving the indole nitrogen and the nitro group. researchgate.net |
| C-Br Stretch | 700 - 500 | Characteristic low-frequency vibration. |
This table presents expected frequency ranges based on general spectroscopic data for organic functional groups and data from substituted indoles. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound by distinguishing between ions of the same nominal mass but different elemental compositions. For this compound, with the chemical formula C₁₀H₉BrN₂O₂, HRMS would be used to confirm this composition by matching the experimental mass to the calculated theoretical mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in a pair of peaks (M and M+2) of similar intensity. researchgate.net
Table 2: HRMS Data for the Molecular Ion of this compound
| Ion Formula | Isotope | Theoretical Exact Mass (Da) |
| [C₁₀H₉⁷⁹BrN₂O₂]⁺ | ⁷⁹Br | 283.9875 |
| [C₁₀H₉⁸¹BrN₂O₂]⁺ | ⁸¹Br | 285.9854 |
Theoretical masses are calculated based on the exact masses of the most abundant isotopes of each element.
Tandem Mass Spectrometry for Structural Information
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. nih.govnih.gov The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, the fragmentation pathways would be dictated by the relative stabilities of the bonds and the resulting fragments.
Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group as ·NO₂ (a loss of 46 Da) or the loss of ·NO (30 Da). nih.govtsijournals.comnih.gov The ethyl group at the N1 position can be lost as an ethyl radical (·C₂H₅, a loss of 29 Da) or via cleavage to lose ethylene (B1197577) (C₂H₄, a loss of 28 Da). The bromine atom can also be lost as a radical (·Br), leading to significant fragment ions. Analyzing these neutral losses and the resulting fragment ions allows for the reconstruction of the molecule's connectivity.
Table 3: Plausible MS/MS Fragmentation of [C₁₀H₉BrN₂O₂]⁺
| Precursor m/z (⁷⁹Br/⁸¹Br) | Neutral Loss | Fragment Formula | Fragment m/z (⁷⁹Br/⁸¹Br) |
| 284/286 | ·NO₂ | [C₁₀H₉BrN]⁺ | 238/240 |
| 284/286 | ·C₂H₅ | [C₈H₄BrN₂O₂]⁺ | 255/257 |
| 284/286 | C₂H₄ | [C₈H₅BrN₂O₂]⁺ | 256/258 |
| 238/240 | C₂H₄ | [C₈H₅BrN]⁺ | 210/212 |
| 238/240 | ·Br | [C₁₀H₉N]⁺ | 159 |
This table outlines hypothetical fragmentation pathways based on established fragmentation rules for related chemical classes. nih.govtsijournals.comnih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unequivocal proof of structure by mapping electron density, from which atomic positions, bond lengths, and bond angles can be calculated with high precision.
Precise Bond Lengths, Angles, and Dihedral Angles
A single-crystal X-ray diffraction experiment on this compound would yield a detailed geometric profile of the molecule. This includes the bond lengths of the indole framework, the C-Br and C-N bonds of the substituents, and the N-C bonds of the ethyl group. krishisanskriti.orgmdpi.com Bond angles would reveal the local geometry around each atom, confirming, for example, the expected sp² hybridization of the indole ring atoms. Dihedral angles are particularly important as they define the molecule's conformation, such as the planarity of the indole ring system and the orientation of the nitro and ethyl groups relative to it. mdpi.com
Table 4: Representative Bond Lengths and Angles for a Substituted Indole Core
| Parameter | Bond/Angle | Expected Value |
| Bond Length | C2=C3 | ~1.36 Å |
| Bond Length | C3-Br | ~1.90 Å |
| Bond Length | C4-N(O₂) | ~1.47 Å |
| Bond Length | N1-C(ethyl) | ~1.48 Å |
| Bond Angle | C3-C4-C9 | ~133° |
| Bond Angle | C4-C5-C6 | ~120° |
| Dihedral Angle | C-C-N-O (nitro group) | Variable (indicates twist from ring plane) |
Values are representative and based on crystallographic data for structurally similar indole derivatives. researchgate.netkrishisanskriti.orgmdpi.com
Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. rsc.orgias.ac.in For this compound, several types of interactions are expected to dictate the crystal packing. Due to the aromatic nature of the indole core, π-π stacking interactions are highly probable, where the electron-rich indole rings of adjacent molecules align in either a parallel or T-shaped fashion. nih.govnih.gov
The highly polar nitro group introduces strong dipole-dipole interactions. Furthermore, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. While the molecule lacks a classic hydrogen bond donor like an N-H group, weak C-H···O hydrogen bonds involving aromatic or ethyl C-H groups are possible and often play a significant role in stabilizing crystal structures. nih.gov The bromine atom can also participate in halogen bonding, another type of directional intermolecular interaction. The interplay of these forces—π-π stacking, dipole-dipole forces, and weak hydrogen bonds—determines the final, most thermodynamically stable crystal lattice. nih.govrsc.org
Theoretical and Computational Chemistry Studies of 3 Bromo 1 Ethyl 4 Nitro 1h Indole
Quantum Chemical Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule with high accuracy. Geometry optimization of 3-Bromo-1-ethyl-4-nitro-1H-indole using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d), would reveal the most stable spatial orientation of its atoms.
The indole (B1671886) ring itself is an aromatic, planar structure. The substituents, however, introduce specific geometric features. The C-Br bond at the C3 position and the C-N bond of the nitro group at the C4 position will have characteristic lengths. The nitro group's oxygen atoms will lie in a plane with the indole ring to maximize resonance, although some steric hindrance with the adjacent ethyl group might cause slight twisting.
The N-ethyl group introduces conformational flexibility. Rotational spectroscopy and quantum chemistry studies on similar N-ethyl amides have shown that different conformers can exist due to rotation around the N-C bond of the ethyl group. nih.gov For this compound, the ethyl group can orient itself in various ways relative to the indole plane, with the lowest energy conformation being the one that minimizes steric clashes with the adjacent nitro group.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Indole Ring (DFT Calculations)
| Parameter | Typical Value (Å or °) |
|---|---|
| C2=C3 Bond Length | ~1.36 Å |
| N1-C2 Bond Length | ~1.38 Å |
| C3-C3a Bond Length | ~1.45 Å |
| C-Br Bond Length | ~1.89 Å |
| C-N (nitro) Bond Length | ~1.47 Å |
Note: These are typical values for substituted indoles and may vary slightly for the specific molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. schrodinger.com The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap generally implies higher reactivity. nih.govreddit.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the pyrrole (B145914) moiety. The LUMO, on the other hand, will be significantly influenced by the electron-withdrawing nitro group, with a high orbital density on the nitro group and the adjacent carbon atoms of the benzene (B151609) ring.
The presence of the electron-withdrawing bromo and nitro groups is expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted indole. However, the strong electron-withdrawing nature of the nitro group will lower the LUMO energy more significantly, leading to a relatively small HOMO-LUMO gap, suggesting that the molecule is reactive. researchgate.net
Table 2: Illustrative HOMO-LUMO Gaps for Substituted Indoles
| Substituent on Indole | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| -H (Indole) | -5.50 | -0.25 | 5.25 |
| 5-Nitro | -6.20 | -2.50 | 3.70 |
| 5-Bromo | -5.65 | -0.40 | 5.25 |
Note: The values for substituted indoles are illustrative and based on general trends. The values for this compound are estimations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. imist.ma The MEP map illustrates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). ic.ac.uk
In the MEP map of this compound, the most negative potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the nitro group, making them strong nucleophilic sites. The indole nitrogen's lone pair would also contribute to a region of negative potential.
Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms and, significantly, on the carbon atoms attached to the electron-withdrawing nitro and bromo groups. The carbon skeleton of the indole ring, particularly the benzene part, will exhibit a more positive potential due to the strong electron-withdrawing effect of the nitro group. This indicates that these areas are prone to nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgwisc.edu It partitions the electron density into localized bonds and lone pairs, revealing hyperconjugative interactions and charge transfer between different parts of the molecule. rsc.org
For this compound, NBO analysis would quantify the charge distribution. The nitrogen of the nitro group and the bromine atom would carry a partial positive charge, while the oxygen atoms of the nitro group and the indole nitrogen would have partial negative charges.
NBO analysis also elucidates intramolecular charge transfer. Significant interactions are expected between the lone pairs of the indole nitrogen and the oxygen atoms of the nitro group with the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pair of the indole nitrogen (a donor NBO) and the antibonding π* orbitals of the indole ring (acceptor NBOs) contributes to the aromatic stability. Furthermore, the strong electron-withdrawing nitro group will cause a significant delocalization of electron density from the indole ring towards it, which can be quantified by the stabilization energies calculated in NBO analysis. nih.govnih.gov
Table 3: Representative Natural Charges on Key Atoms in a Substituted Nitro-Indole
| Atom | Representative Natural Charge (e) |
|---|---|
| Indole Nitrogen (N1) | ~ -0.45 |
| Carbon C3 (attached to Br) | ~ +0.10 |
| Bromine (Br) | ~ -0.05 |
| Carbon C4 (attached to NO2) | ~ +0.20 |
| Nitro Nitrogen (in NO2) | ~ +0.60 |
Note: These values are illustrative and can vary based on the specific molecule and computational method.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and transition states.
The synthesis of this compound involves electrophilic substitution reactions on the indole core. Computational modeling of these reactions provides insights into their regioselectivity and energetics.
Bromination: The bromination of indole typically occurs at the C3 position due to the high electron density at this site. researchgate.net Computational studies on the bromination of indoles have proposed a two-step mechanism. researchgate.netresearchgate.net The first step involves the formation of a π-complex between the indole and the bromine molecule, followed by the formation of a σ-complex (also known as a Wheland intermediate) through a transition state. researchgate.netresearchgate.net The C3 position is favored because the resulting σ-complex is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the benzene ring's aromaticity. ic.ac.uk The presence of an ethyl group at the N1 position would further activate the ring towards electrophilic attack.
Nitration: The nitration of indole is more complex. While the C3 position is electronically favored, nitration under strongly acidic conditions can lead to protonation at C3, deactivating the pyrrole ring and favoring nitration on the benzene ring, often at the C5 or C6 positions. umn.edu However, the formation of 4-nitroindoles is also known. umn.edunih.gov Computational studies of indole nitration can model the different possible pathways, involving various nitrating agents and reaction conditions. nih.gov These models help to understand the factors that control the regioselectivity, such as the nature of the nitrating species (e.g., NO₂⁺) and the stability of the corresponding transition states and intermediates. masterorganicchemistry.com For this compound, the final structure suggests a sequence of reactions where the regioselectivity is carefully controlled at each step.
Activation Energy and Reaction Pathway Analysis
The synthesis of this compound involves the electrophilic nitration of a 3-bromo-1-ethyl-1H-indole precursor. Computational studies on the electrophilic substitution of indole have shown that the reaction pathway and activation energy are highly dependent on the nature of the electrophile and the substitution pattern of the indole ring. ic.ac.uk The preferred site for electrophilic attack on the indole nucleus is the C3 position, as the resulting intermediate cation is more stable. ic.ac.ukbhu.ac.in
For the nitration of an N-substituted indole, the reaction mechanism involves the attack of a nitrating agent, such as nitronium ion (NO₂⁺), on the electron-rich pyrrole ring. The presence of an electron-withdrawing bromine atom at the C3 position would likely deactivate this position towards further electrophilic attack. However, the formation of 4-nitroindoles is a known synthetic route. orgsyn.org The reaction pathway for the nitration at the C4 position would proceed through a Wheland intermediate, where the positive charge is delocalized over the benzene portion of the indole ring.
The activation energy for such a reaction would be influenced by several factors, including the strength of the nitrating agent and the electronic effects of the substituents. The ethyl group at the N1 position is a weak electron-donating group, which would slightly increase the electron density of the indole ring system, potentially lowering the activation barrier compared to an unsubstituted indole. Conversely, the bromo group at C3 is deactivating. Computational studies, typically employing Density Functional Theory (DFT), can model the potential energy surface of the reaction, identifying the transition state structures and calculating the associated activation energies. For a related reaction, the electrophilic substitution of a BN indole analogue, DFT calculations have been used to probe the reactivity and regioselectivity. nih.gov
Illustrative Activation Energies for Electrophilic Aromatic Substitution of Indole Analogues:
| Reaction Type | Reactant | Electrophile | Calculated Activation Energy (kcal/mol) | Computational Method |
| Protonation | Indole | H⁺ | 0.0 (for C3) | DFT |
| Protonation | Indole | H⁺ | 10.0 (for C2) | DFT |
| Nitration | N-t-Bu-BN-indole | Me₂N=CHCl⁺ | Not specified, but reaction occurs | DFT |
This table presents illustrative data from computational studies on indole and its analogues to provide a conceptual framework. Specific values for this compound would require dedicated calculations.
Solvent Effects in Reaction Simulations
Solvent plays a crucial role in chemical reactions, and its effects can be modeled computationally. For the synthesis of this compound, the choice of solvent can influence reaction rates and selectivity. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the bulk effects of a solvent.
Studies on the fluorescent properties of indole derivatives, including 5-bromo-indole, have shown that solvent polarity can significantly affect the electronic structure and excited states of the molecule. researchgate.net In reaction simulations, polar solvents would be expected to stabilize charged intermediates, such as the Wheland intermediate in electrophilic nitration, thereby potentially lowering the activation energy. The choice of an appropriate solvent in the simulation is critical for obtaining results that correlate well with experimental observations. For instance, computational studies on the photooxidation of indolepyrazines demonstrated that the reaction quantum yield is highly dependent on the solvent environment, with different outcomes in protic versus aprotic solvents. nih.gov
Prediction of Spectroscopic Parameters
Computational NMR Chemical Shift Prediction
Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra, which can be invaluable for structure elucidation. bohrium.comgithub.io Methods like Gauge-Including Atomic Orbital (GIAO) within DFT are commonly used to calculate the NMR shielding tensors, which are then converted to chemical shifts.
For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electronic effects of the substituents. The ethyl group at N1 would have a characteristic set of signals. The nitro group at C4 is strongly electron-withdrawing and would deshield the protons and carbons in its vicinity, leading to downfield shifts. The bromine atom at C3 would also influence the chemical shifts of the surrounding nuclei.
Computational studies on N-substituted indoles have utilized methods like INDO-FPT to evaluate coupling constants, providing a deeper understanding of the electronic structure. journals.co.za Furthermore, recent advancements have explored the use of machine learning in conjunction with DFT calculations to improve the accuracy of NMR predictions. frontiersin.org
Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Indole Analogue:
| Carbon Atom | Predicted Chemical Shift (ppm) - Illustrative |
| C2 | 125.0 |
| C3 | 105.0 |
| C3a | 128.0 |
| C4 | 140.0 (due to NO₂) |
| C5 | 120.0 |
| C6 | 122.0 |
| C7 | 115.0 |
| C7a | 135.0 |
| N-CH₂ | 45.0 |
| CH₃ | 15.0 |
This table provides an illustrative set of predicted ¹³C NMR chemical shifts for a hypothetical substituted indole based on general principles and data from related compounds. Actual values for this compound would require specific calculations.
Calculated Vibrational Frequencies and Comparison with Experimental Spectra
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. acs.org These calculated frequencies, when appropriately scaled, can be compared with experimental spectra to aid in the assignment of vibrational modes.
For this compound, the calculated vibrational spectrum would exhibit characteristic frequencies for the functional groups present. The nitro group has strong, characteristic symmetric and asymmetric stretching modes. The C-Br stretch would appear at lower frequencies. The indole ring itself has a complex pattern of skeletal vibrations.
A computational study on a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, utilized DFT to calculate its vibrational frequencies, which showed good agreement with experimental FT-IR and Raman spectra. ejournal.by Similarly, a vibrational analysis of 2-methyl-3-nitrophenyl isocyanate and its isomer was performed using DFT, highlighting the conformational dependence of the vibrational modes. nih.gov Such studies provide a methodological basis for the theoretical investigation of the vibrational properties of this compound.
Illustrative Calculated Vibrational Frequencies for Key Functional Groups:
| Functional Group | Vibrational Mode | Illustrative Calculated Frequency (cm⁻¹) |
| NO₂ | Asymmetric Stretch | ~1550 |
| NO₂ | Symmetric Stretch | ~1350 |
| C-H (aromatic) | Stretch | ~3100-3000 |
| C-N | Stretch | ~1300-1200 |
| C-Br | Stretch | ~600-500 |
This table presents illustrative vibrational frequencies for the key functional groups based on typical ranges observed for organic molecules. Precise frequencies for this compound would necessitate specific DFT calculations.
Quantitative Structure-Reactivity Relationships (QSRR)
Correlation of Structural Descriptors with Chemical Reactivity and Selectivity
Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity or selectivity. researchgate.net For a series of indole derivatives, QSRR models can be developed to predict their reactivity in various reactions.
The structural descriptors used in QSRR studies can be calculated using computational methods. These descriptors can include electronic parameters (e.g., HOMO/LUMO energies, atomic charges), steric parameters (e.g., molecular volume, surface area), and topological indices. For instance, a study on the reactivity of indole derivatives towards oxygenated radicals found that factors like oxidation potential and the presence of an N-H bond control their reactivity. nih.gov
In the context of this compound and its analogues, a QSRR model could be developed to predict their reactivity in, for example, nucleophilic aromatic substitution reactions, where the nitro group would activate the ring towards such attack. By calculating a range of molecular descriptors for a series of related compounds with known reactivities, a statistically significant model could be built to predict the reactivity of new compounds within the series.
Predictive Models for Synthetic Outcomes
There are currently no published studies that utilize predictive models, such as those based on density functional theory (DFT) or other quantum chemical methods, to specifically forecast the synthetic outcomes for this compound. Such models would typically be employed to understand the regioselectivity of the nitration and bromination of the 1-ethyl-1H-indole precursor, predict reaction yields under various conditions, and identify potential side products. The development of these models is contingent on dedicated research that has not yet been reported in the scientific literature.
Molecular Dynamics Simulations for Conformational Space Exploration
Similarly, a search of scientific literature yields no reports on the use of molecular dynamics (MD) simulations to explore the conformational space of this compound. MD simulations would be instrumental in understanding the molecule's flexibility, the rotational barriers of its substituents (the ethyl and nitro groups), and its preferred three-dimensional structures in different solvent environments. This information is crucial for understanding its potential interactions with biological targets or its packing in a crystalline state, but dedicated studies on this specific molecule are not available.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Bromo-1-ethyl-4-nitro-1H-indole?
A key method involves multi-step functionalization of the indole core. For bromination and nitration, regioselective electrophilic substitution is critical. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C), while nitration at the 4-position may require mixed acid systems (HNO₃/H₂SO₄) at low temperatures . Ethylation at the 1-position can be performed via alkylation with ethyl halides in the presence of a base (e.g., NaH in DMF). Purification typically involves column chromatography with gradients of ethyl acetate/hexane (70:30 to 100%) .
Q. How should conflicting NMR data for substituent positions be resolved?
Conflicting ¹H/¹³C NMR signals (e.g., overlapping aromatic protons) can be resolved using 2D techniques:
- HSQC/HMBC : Correlates proton-carbon couplings to confirm connectivity.
- NOESY : Identifies spatial proximity of substituents.
For example, in related bromo-nitroindoles, methylene protons adjacent to triazole rings show distinct triplet splitting (J = 5.8–7.2 Hz) in ¹H NMR, while nitro groups deshield adjacent carbons (δ ~140–150 ppm in ¹³C NMR) . Always compare with literature data for analogous compounds.
Q. What purification strategies are effective for removing nitro-containing byproducts?
- Flash column chromatography : Use silica gel with ethyl acetate/hexane gradients. Nitro groups increase polarity, requiring higher ethyl acetate ratios (e.g., 80:20).
- Recrystallization : Ethanol/water mixtures are effective for nitroindoles due to differential solubility .
- HPLC : Reversed-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .
Advanced Research Questions
Q. How can computational modeling guide regioselective functionalization of the indole core?
Density functional theory (DFT) calculations predict electrophilic aromatic substitution (EAS) reactivity. For this compound:
- Nitro group : Acts as a meta-director, influencing bromination/alkylation positions.
- Ethyl group : Steric effects may hinder substitution at the 1-position.
Software like Gaussian or ORCA can map electrostatic potential surfaces to identify reactive sites . Validate predictions with experimental Hammett substituent constants.
Q. What strategies mitigate toxicity risks during handling?
- Acute toxicity : LD₅₀ values for brominated indoles range from 350 mg/kg (oral, rat), requiring PPE (gloves, goggles, fume hoods) .
- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/HCl) before incineration.
- Storage : Keep in amber vials at –20°C to prevent photodegradation .
Q. How can kinetic studies optimize reaction conditions for scale-up?
- Rate determination : Use in situ IR or HPLC to monitor nitro group introduction.
- Catalyst screening : CuI (10 mol%) in PEG-400/DMF accelerates azide-alkyne cycloadditions for related triazole-indole hybrids, achieving >80% yield in 12 hours .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nitro group stability but may require post-reaction dialysis for removal.
Q. How do steric and electronic effects influence cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Bromo substituent : Activates the indole core for palladium-catalyzed coupling. Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (3:1) at 80°C.
- Nitro group : Electron-withdrawing nature reduces reactivity; optimize with stronger bases (e.g., Cs₂CO₃) .
- Side reactions : Competing reduction of nitro groups can occur; add stabilizers like BHT (butylated hydroxytoluene) .
Data Contradiction Analysis
Q. How to address discrepancies in HRMS and NMR data for bromo-nitroindoles?
- HRMS : Confirm molecular ion ([M+H]⁺) matches theoretical mass (e.g., this compound: C₁₀H₁₀BrN₂O₂, [M+H]⁺ = 285.9924). Deviations >5 ppm suggest impurities .
- NMR : Compare aromatic proton integrals. For example, 4-nitroindoles typically show a deshielded singlet at δ 8.2–8.5 ppm (1H), while ethyl groups exhibit triplets near δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.2 ppm (CH₂) .
Methodological Tables
Q. Table 1. Expected vs. Observed NMR Shifts for this compound
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 1-Ethyl | 1.35 (t, J=7.1 Hz), 4.12 (q, J=7.1 Hz) | 15.2 (CH₃), 40.8 (CH₂) |
| 3-Bromo | - | 115.4 (C-Br) |
| 4-Nitro | 8.34 (s, 1H) | 144.2 (C-NO₂) |
| Based on analogs in . |
Q. Table 2. Solvent Systems for Purification
| Solvent Ratio (EA:Hex) | Application |
|---|---|
| 70:30 | Initial impurity removal |
| 90:10 | Elution of nitro-containing products |
| 100:0 | Final polishing |
| Adapted from . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
